![molecular formula C20H20ClN5O B2359861 (4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 951602-33-8](/img/structure/B2359861.png)
(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential application in research. It is a member of the piperazine family and has been synthesized using various methods.
Scientific Research Applications
Positive Inotropic Activity
This compound has been found to have positive inotropic activity . This means it can increase the force of contraction of the heart muscle, which can be beneficial in conditions like heart failure. The compound was evaluated by measuring left atrial stroke volume in isolated rabbit heart preparations .
Antidepressant Potential
The compound is a potential antidepressant . It is an active metabolite of the withdrawn antidepressant drug piberaline .
Inhibition of Acetylcholinesterases
The compound has been used to study the inhibition of various acetylcholinesterases . This could have implications for conditions like Alzheimer’s disease, where acetylcholinesterase inhibitors are used to increase the levels of acetylcholine in the brain.
Antimicrobial Activity
Triazole derivatives, such as this compound, have been found to have antimicrobial activity . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antifungal Activity
Triazole derivatives are also known for their antifungal activity . They constitute a major class of antifungal drugs, such as fluconazole and voriconazole .
Anticancer Activity
Triazole derivatives have been found to have anticancer activity . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market, such as the anticancer drug carboxyamidotriazole .
Antiviral Activity
Triazole derivatives have been found to have antiviral activity . They have been used in the synthesis of new antiviral agents .
Antitubercular Activity
Triazole derivatives have been found to have antitubercular activity . They have been used in the development of new antitubercular agents .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Metabolism often occurs in the liver, and excretion is typically via the kidneys .
Result of Action
Inhibition of cdk2 can lead to cell cycle arrest and apoptosis, which could potentially have anti-cancer effects .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c21-17-7-4-8-18(13-17)26-15-19(22-23-26)20(27)25-11-9-24(10-12-25)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLSILXSBIALT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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